molecular formula C11H8ClNO4S2 B2843461 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid CAS No. 866039-48-7

4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid

Cat. No.: B2843461
CAS No.: 866039-48-7
M. Wt: 317.76
InChI Key: ATLSUBQMUGFYNB-UHFFFAOYSA-N
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Description

4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid is a complex organic compound that features a thiazole ring, a sulfonyl group, and a benzenecarboxylic acid moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been known to affect multiple biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and tumor cells, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these cells .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability. The specific impact of these properties on the bioavailability of this compound would need further investigation.

Result of Action

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects, such as inhibiting the growth of bacteria, fungi, and tumor cells, and inducing cell death .

Action Environment

The solubility of thiazole derivatives in water, alcohol, and ether suggests that the solvent used could potentially influence the action and efficacy of this compound. Additionally, the stability of this compound at different temperatures and pH levels would need further investigation.

Chemical Reactions Analysis

4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid include other thiazole derivatives and sulfonyl-containing compounds. Examples include:

    Sulfathiazole: An antimicrobial drug with a thiazole ring and a sulfonamide group.

    Ritonavir: An antiretroviral drug with a thiazole ring and various functional groups.

    Abafungin: An antifungal drug with a thiazole ring and a sulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methylsulfonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S2/c12-11-13-5-8(18-11)6-19(16,17)9-3-1-7(2-4-9)10(14)15/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLSUBQMUGFYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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